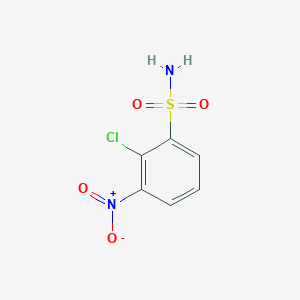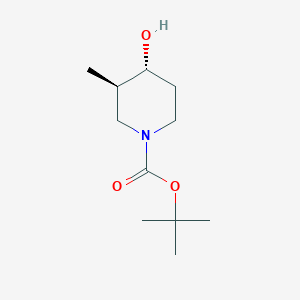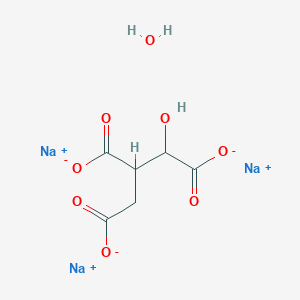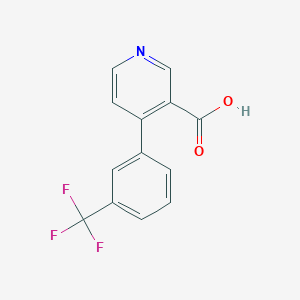
4-(3-Trifluoromethylphenyl)nicotinic acid
描述
4-(3-Trifluoromethylphenyl)nicotinic acid is a chemical compound characterized by its trifluoromethyl group attached to a phenyl ring, which is further connected to a nicotinic acid moiety
作用机制
Target of Action
It is known that nicotinic acid derivatives often interact with nicotinic acid receptors . These receptors play a crucial role in various metabolic processes .
Mode of Action
Nicotinic acid and its derivatives are known to modulate triglyceride synthesis in the liver and lipolysis in adipose tissue . This modulation can lead to changes in lipid and apolipoprotein B (apo B)-containing lipoproteins .
Biochemical Pathways
Nicotinic acid and its derivatives, including 4-(3-Trifluoromethylphenyl)nicotinic acid, are precursors of nicotinamide coenzymes . These coenzymes play a crucial role in metabolism, acting as electron donors or acceptors in redox reactions catalyzed by various enzymes .
Result of Action
It is known that nicotinic acid and its derivatives can have a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .
生化分析
Biochemical Properties
The biochemical properties of 4-(3-Trifluoromethylphenyl)nicotinic acid are not yet fully understood due to the limited research available. It is known that nicotinic acid, the parent compound, plays a crucial role in various biochemical reactions. It is converted within the body to nicotinamide adenine dinucleotide (NAD), a coenzyme involved in many redox reactions
Cellular Effects
The cellular effects of this compound are currently unknown. Given its structural similarity to nicotinic acid, it may influence cell function in a similar manner. Nicotinic acid has been shown to impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. As a derivative of nicotinic acid, it may share some of its molecular interactions. Nicotinic acid is known to bind to and activate the G protein-coupled receptors GPR109A and GPR109B, leading to a decrease in lipolysis and the release of free fatty acids
Metabolic Pathways
The metabolic pathways involving this compound are not well-known. Given its structural similarity to nicotinic acid, it might be involved in similar metabolic pathways. Nicotinic acid is involved in the NAD synthesis pathway, which is crucial for cellular metabolism
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Trifluoromethylphenyl)nicotinic acid typically involves the following steps:
Bromination: The starting material, 3-trifluoromethylbenzene, undergoes bromination to introduce a bromine atom at the para position.
Coupling Reaction: The brominated compound is then subjected to a coupling reaction with nicotinic acid using palladium-catalyzed cross-coupling techniques, such as the Suzuki-Miyaura coupling.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 4-(3-Trifluoromethylphenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different functional groups.
科学研究应用
4-(3-Trifluoromethylphenyl)nicotinic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
4-(3-Trifluoromethylphenyl)nicotinic acid is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
4-(Trifluoromethyl)nicotinic acid: Lacks the phenyl group.
3-(Trifluoromethyl)nicotinic acid: Different position of the trifluoromethyl group.
4-(3-Trifluoromethylphenyl)benzoic acid: Similar structure but with a benzoic acid moiety instead of nicotinic acid.
属性
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)9-3-1-2-8(6-9)10-4-5-17-7-11(10)12(18)19/h1-7H,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAFUHGCAFJXHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=NC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50692676 | |
| Record name | 4-[3-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261959-26-5 | |
| Record name | 4-[3-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



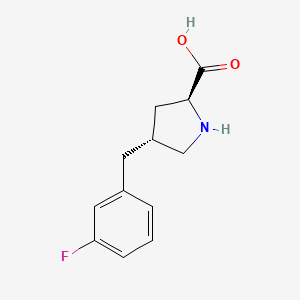
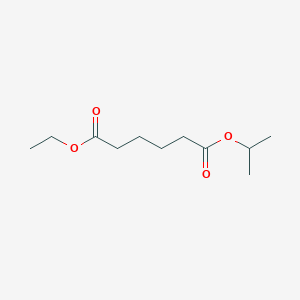
![9-Acetyl-2,3,6,7-tetrahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11(5H)-one](/img/structure/B3392679.png)
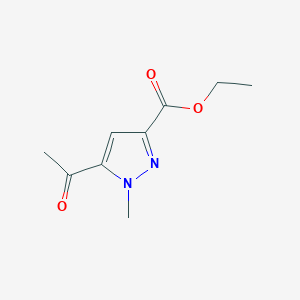
![(1R,6S,8R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[4.2.0]octane-8-carboxylic acid](/img/structure/B3392695.png)
![(3R,6R)-6-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B3392697.png)
![(3S,6R)-1-[(tert-Butoxy)carbonyl]-6-methylpiperidine-3-carboxylic acid](/img/structure/B3392702.png)
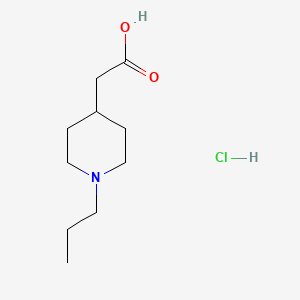
![[S,R]-(3-Acetyl-2,2-dimethyl-cyclobutyl)-carbamic acid tert-butyl ester](/img/structure/B3392715.png)
